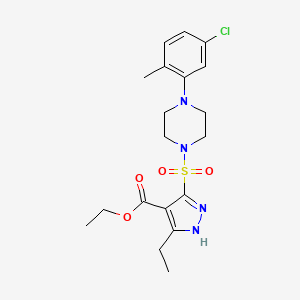

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide" is a structurally complex molecule that may have potential applications in various fields of medicinal chemistry. The molecule consists of a tetrahydroquinoline core, which is a common motif in drug design due to its pharmacological properties. Attached to this core is a methoxyethyl group, an ethoxy group, and a methylbenzenesulfonamide moiety, which could potentially affect the molecule's interaction with biological targets.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been reported in the literature. For instance, a short approach to N-aryl-1,2,3,4-tetrahydroisoquinolines involves the condensation of ortho-brominated aromatic aldehydes and primary aromatic amines under reductive conditions, followed by a palladium-catalyzed ethoxyvinylation and a final intramolecular reductive amination . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to incorporate the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds, such as sulfonamide derivatives, has been characterized using spectroscopic techniques like IR, 1H-NMR, and 13C-NMR . Additionally, the crystal structure of a related compound with a substituted benzenesulfonate group has been determined, revealing that it crystallizes in the monoclinic space group . These techniques could be applied to determine the molecular structure of "4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide" and confirm its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of the benzenesulfonamide group in related compounds has been explored in Lewis acid-promoted reactions, leading to the formation of complex products with multiple asymmetric centers . The presence of electron-donating groups, such as methoxy and ethoxy groups, on the aromatic ring can influence the outcome of these reactions. The specific reactivity of the compound would need to be investigated to understand its potential to participate in similar or novel chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their substituents. For example, the nonlinear optical properties of 1-methylquinolinium 4-substituted benzenesulfonate compounds have been studied, indicating potential applications in optical limiting . The solubility, stability, and reactivity of "4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide" would be key factors in its application and could be predicted based on the properties of similar compounds.

properties

IUPAC Name |

4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-4-27-21-10-9-19(14-16(21)2)28(24,25)22-18-8-7-17-6-5-11-23(12-13-26-3)20(17)15-18/h7-10,14-15,22H,4-6,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLQXUSTWZGJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine](/img/structure/B3003012.png)

![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)

![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide](/img/structure/B3003025.png)

![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)

![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)